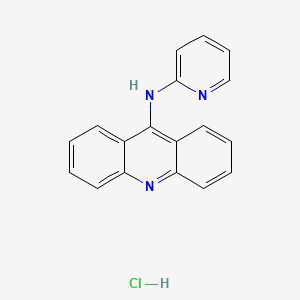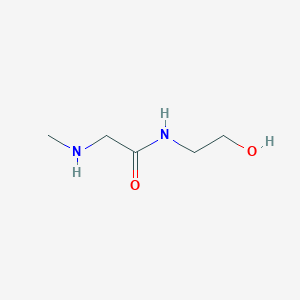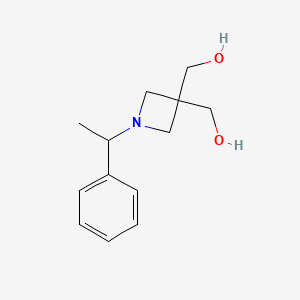
(1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol is a chemical compound with the molecular formula C13H19NO2 It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and two hydroxymethyl groups attached to the azetidine ring The compound also contains a phenylethyl group, which is a benzene ring attached to an ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidine derivatives.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through alkylation reactions using phenylethyl halides or related compounds.
Attachment of Hydroxymethyl Groups: The hydroxymethyl groups can be introduced through hydroxymethylation reactions using formaldehyde or related reagents.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific methods may vary depending on the scale of production and desired specifications.
Types of Reactions:
Oxidation: The hydroxymethyl groups in this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form reduced derivatives, such as alcohols or amines.
Substitution: The phenylethyl group can participate in substitution reactions, where the benzene ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Functionalized benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions.
Medicine: The compound’s unique structure may be explored for potential therapeutic applications, such as drug development for specific targets.
Industry: It can be utilized in the development of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of (1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol depends on its specific interactions with molecular targets. The azetidine ring and hydroxymethyl groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The phenylethyl group may also contribute to the compound’s binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
(1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol hydrochloride: A hydrochloride salt form of the compound with similar properties.
Azetidine derivatives: Compounds containing the azetidine ring with different substituents.
Phenylethyl derivatives: Compounds containing the phenylethyl group with different functional groups.
Uniqueness: this compound is unique due to the combination of the azetidine ring, phenylethyl group, and hydroxymethyl groups
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
[3-(hydroxymethyl)-1-(1-phenylethyl)azetidin-3-yl]methanol |
InChI |
InChI=1S/C13H19NO2/c1-11(12-5-3-2-4-6-12)14-7-13(8-14,9-15)10-16/h2-6,11,15-16H,7-10H2,1H3 |
InChI-Schlüssel |
JELLGOQTZIVOHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2CC(C2)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


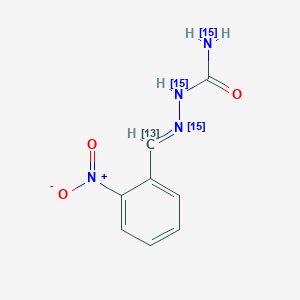
![3-Bromo-2-(4-fluorophenyl)-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12938227.png)

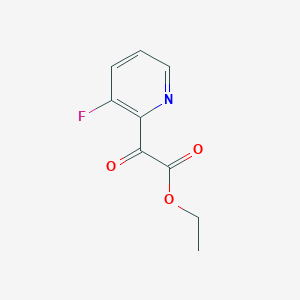
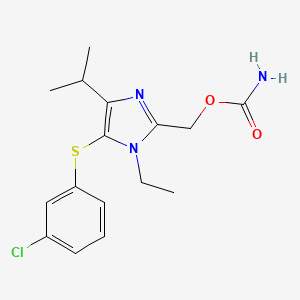
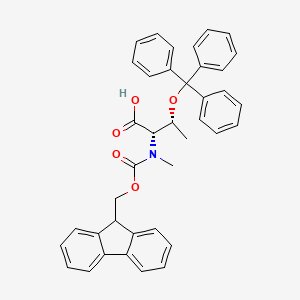
![3-Amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile](/img/structure/B12938266.png)
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12938270.png)
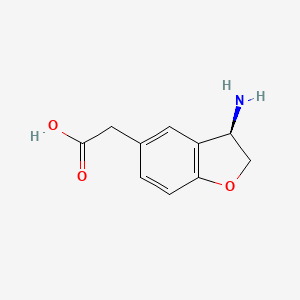
![(3AS,6aR)-hexahydro-3aH-cyclopenta[b]furan-3a-amine](/img/structure/B12938280.png)
